![molecular formula C37H62O12 B13898236 4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is a polyether antibiotic that belongs to the ionophore class. It is a derivative of monensin, which is naturally produced by the bacterium Streptomyces cinnamonensis. This compound is known for its ability to transport ions across lipid membranes, making it useful in various biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- typically involves multiple steps, starting from monensin. The key steps include:
Deethylation: Removal of the ethyl group from the 16th position.
Demethylation: Removal of the methyl group from the 3rd position.
Methylation: Addition of a methyl group at the 16th position.
Acylation: Addition of a propionyl group at the 3rd position.
Each of these steps requires specific reagents and conditions, such as strong acids or bases for deethylation and demethylation, and specific catalysts for methylation and acylation.
Industrial Production Methods
Industrial production of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves fermentation of Streptomyces cinnamonensis followed by chemical modification. The fermentation process is optimized to produce high yields of monensin, which is then subjected to the aforementioned synthetic modifications.
化学反応の分析
Types of Reactions
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ion transport mechanisms.
Biology: Investigated for its effects on cellular ion balance and membrane potential.
Medicine: Explored for its potential as an antimicrobial agent and its effects on cancer cells.
Industry: Utilized in animal feed to improve feed efficiency and control coccidiosis in poultry.
作用機序
The mechanism of action of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves its ability to transport ions across lipid membranes. It forms complexes with cations such as sodium and potassium, facilitating their movement across cell membranes. This disrupts the ion balance within cells, leading to various biological effects, including antimicrobial activity.
類似化合物との比較
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is unique among ionophores due to its specific structural modifications. Similar compounds include:
Monensin: The parent compound with a similar ionophore activity.
Salinomycin: Another polyether antibiotic with similar ion transport properties.
Lasalocid: Known for its ability to transport divalent cations.
Compared to these compounds, Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has unique structural features that may confer distinct biological activities and applications.
特性
IUPAC Name |
4-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNBTIDJSKEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866549 |
Source


|
| Record name | 4-(9-Hydroxy-2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propanoyloxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
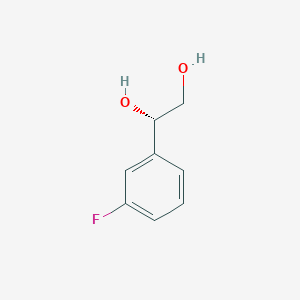
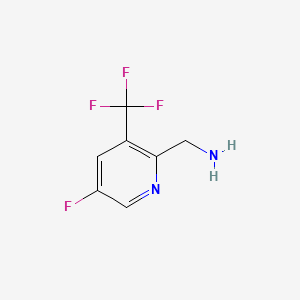
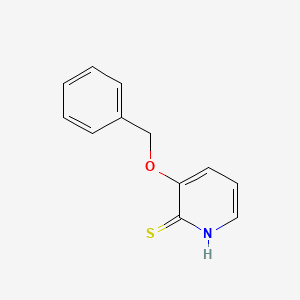
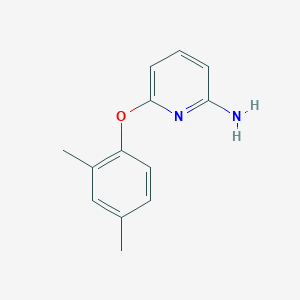
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
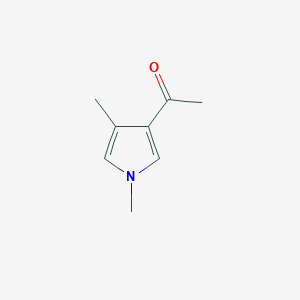
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
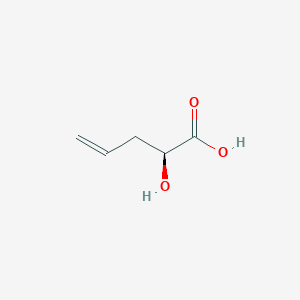
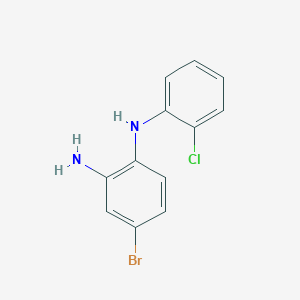
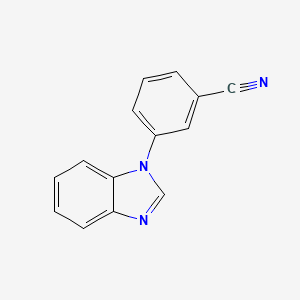
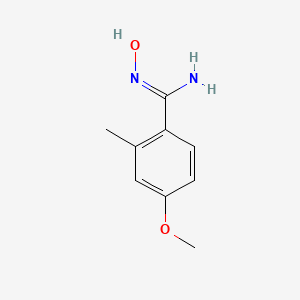
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
